Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate
Overview
Description
Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a methoxy group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate typically involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Esterification: The protected amino acid is then esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid or trifluoroacetic acid for deprotection.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of a deprotected amino ester or other substituted derivatives.
Scientific Research Applications
Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for peptide synthesis.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein modifications.
Industrial Applications: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions at other functional sites. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-methoxypropanoate: Lacks the benzyloxycarbonyl group, making it less protected and more reactive.
Methyl 2-(((tert-butoxycarbonyl)amino)-3-methoxypropanoate: Contains a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group, offering different protection and reactivity profiles.
Uniqueness
Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate is unique due to its combination of functional groups, which provide a balance of protection and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Properties
IUPAC Name |
methyl 3-methoxy-2-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-17-9-11(12(15)18-2)14-13(16)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJUCYWWVNTBAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60492664 | |
Record name | Methyl N-[(benzyloxy)carbonyl]-O-methylserinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60492664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64356-79-2 | |
Record name | Methyl N-[(benzyloxy)carbonyl]-O-methylserinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60492664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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